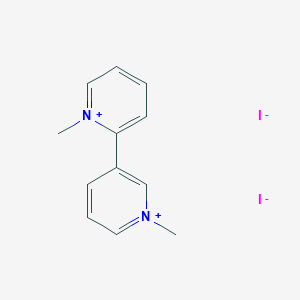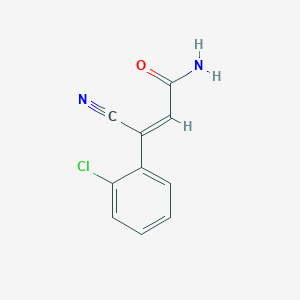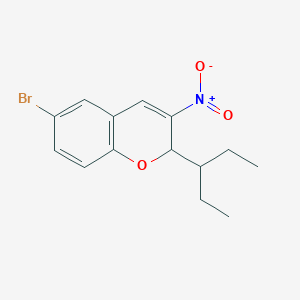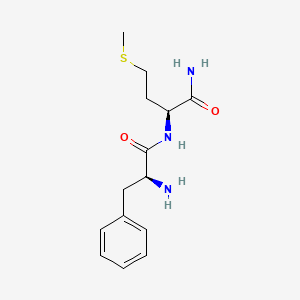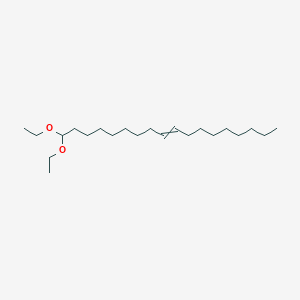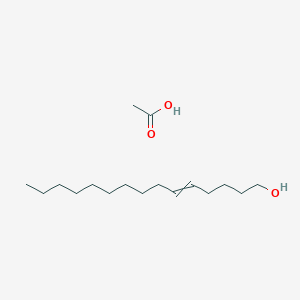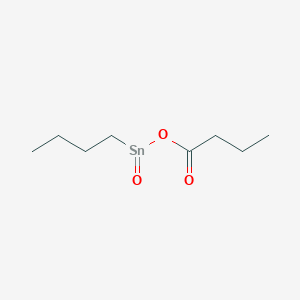
5-Ethoxy-5-methylhex-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-5-methylhex-3-yn-2-one is an organic compound characterized by the presence of an ethoxy group, a methyl group, and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C9H14O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-5-methylhex-3-yn-2-one typically involves the alkylation of an alkyne precursor with an ethoxy group. One common method is the reaction of 5-methylhex-3-yn-2-one with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl iodide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction, reducing the reaction time and improving the overall yield.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-5-methylhex-3-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
5-Ethoxy-5-methylhex-3-yn-2-one has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Ethoxy-5-methylhex-3-yn-2-one involves its interaction with specific molecular targets and pathways. The triple bond in the compound can participate in various chemical reactions, including cycloaddition and nucleophilic addition. The ethoxy group can enhance the compound’s solubility and reactivity, facilitating its interaction with enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methylhex-3-yn-2-one: Lacks the ethoxy group, making it less soluble and reactive.
5-Ethoxy-5-methylhex-2-en-2-one: Contains a double bond instead of a triple bond, resulting in different reactivity and chemical properties.
5-Ethoxy-5-methylhex-3-yn-3-ol: Contains a hydroxyl group, making it more polar and reactive in hydrogen bonding.
Uniqueness
5-Ethoxy-5-methylhex-3-yn-2-one is unique due to the presence of both an ethoxy group and a triple bond, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound in organic synthesis and various scientific applications.
Properties
CAS No. |
62935-19-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-ethoxy-5-methylhex-3-yn-2-one |
InChI |
InChI=1S/C9H14O2/c1-5-11-9(3,4)7-6-8(2)10/h5H2,1-4H3 |
InChI Key |
YNBCZQWNPFMZGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)C#CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)
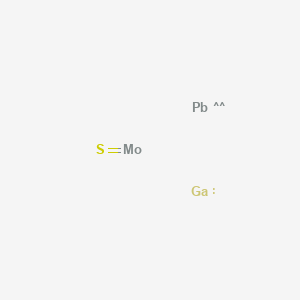
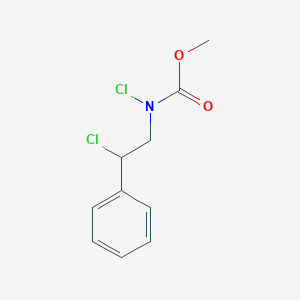
![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
